benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Activation of Peroxymonosulfate
- Research has explored the activation of peroxymonosulfate (PMS) by quinones, specifically benzoquinone (BQ), for the degradation of antibiotics like sulfamethoxazole. This study is significant for developing novel nonradical oxidation processes in environmental applications (Zhou et al., 2015).
Cytochrome P450 and Enzymes in Metabolism
- Investigations have been conducted on the metabolism of novel antidepressants using human liver microsomes and enzymes, highlighting the role of piperidine derivatives in drug metabolism and the synthesis of various metabolites (Hvenegaard et al., 2012).
Anti-acetylcholinesterase Activity
- Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing potential as therapeutic agents for diseases like Alzheimer's (Sugimoto et al., 1990).
Phospholipase A2 Inhibitors
- Piperidine derivatives have been studied for their inhibitory effects on membrane-bound phospholipase A2, which is significant for therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).
Na+/H+ Antiporter Inhibitors
- The synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors has been explored, highlighting their potential application in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Antibacterial Study of N-Substituted Derivatives
- N-substituted derivatives of piperidine have been synthesized and screened for their antibacterial activity, showcasing the role of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
Properties
IUPAC Name |
benzyl 4-(methylsulfamoyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-21(18,19)13-7-9-16(10-8-13)14(17)20-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOPQBDGGUPGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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